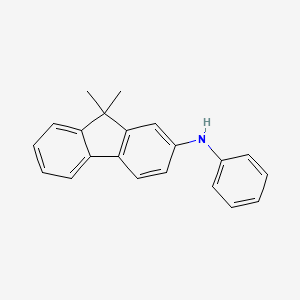

9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine

Vue d'ensemble

Description

9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine is a chemical compound with the molecular formula C21H19N . It has a molecular weight of 285.39 . This compound is a solid at room temperature .

Physical And Chemical Properties Analysis

9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine has a boiling point of 448.7°C at 760 mmHg and a melting point of 107°C . It has a flash point of 241.4 . The compound is a solid at room temperature .Applications De Recherche Scientifique

Synthesis of Secondary Amines

9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine: is a valuable intermediate in the synthesis of secondary amines . Secondary amines are crucial in various fields, including pharmaceuticals, where they serve as building blocks for active pharmaceutical ingredients (APIs).

Nonlinear Optical Materials

This compound has been used to create thermally stable chromophores with enhanced intrinsic hyperpolarizability . These materials are essential for applications in optical switching, sensor protection, light modulation, memory storage devices, and telecommunications.

Molecular Engineering

The compound’s structure allows for the modulation of conjugation pathways, which is a key strategy in molecular engineering . This approach is used to design small molecular materials with optimized nonlinear optical responses.

Sensitization Strategies

Researchers have explored the excited state properties of compounds like 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine for sensitization strategies in high-efficiency blue optoelectronic devices . This is crucial for improving the performance of devices that rely on specific light wavelengths.

Crystallography

The compound’s ability to form stable crystals with well-defined structures makes it useful in crystallography studies . These studies can provide insights into molecular interactions and stability.

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Orientations Futures

One paper suggests that 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine could be used in the development of highly efficient blue fluorescent organic light-emitting diodes . This indicates potential future applications in the field of optoelectronics .

Relevant Papers The search results include a paper titled “A sensitization strategy for highly efficient blue fluorescent organic light-emitting diodes” which discusses the use of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine in the development of blue fluorescent organic light-emitting diodes .

Propriétés

IUPAC Name |

9,9-dimethyl-N-phenylfluoren-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N/c1-21(2)19-11-7-6-10-17(19)18-13-12-16(14-20(18)21)22-15-8-4-3-5-9-15/h3-14,22H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFTRFDMRINNTSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595874 | |

| Record name | 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

355832-04-1 | |

| Record name | 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

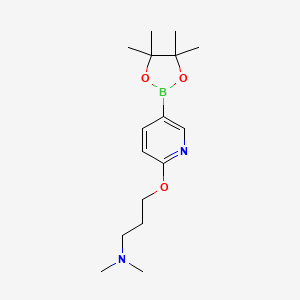

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

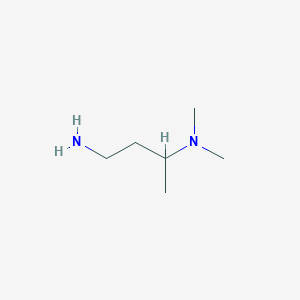

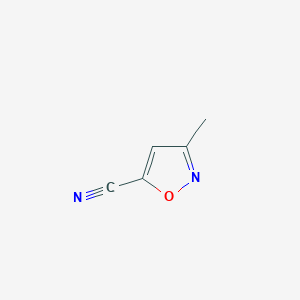

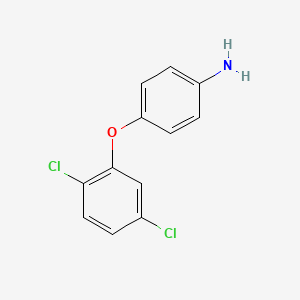

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3,4-Dihydro-1(2H)-quinolinyl]-5-methylaniline](/img/structure/B1320837.png)

![N-[(2-Chloro-4-fluorophenyl)methyl]propan-2-amine](/img/structure/B1320853.png)